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molecular formula C13H12N2S B8389228 4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole

4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole

Cat. No. B8389228
M. Wt: 228.31 g/mol
InChI Key: HGYKXFGBOKPDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705022B2

Procedure details

N-benzyl-S-(naphthoquinon-2-yl)-dithiocarbamate) (32). To a suspension of benzylamine hydrochloride (300 mg, 1.87 mmoles) in CH2Cl2 (5 mL) at 0° C. was added NEt3 (208.4 mg, 2.05 mmoles) and the reaction mixture was stirred for 15 minutes followed by the addition of CS2 (142.5 mg, 1.87 mmoles). After 30 minutes, 1,4-naphthoquinone (296.1 mg, 1.87 mmoles) was added and the reaction was allowed to slowly warm to rt overnight. The reaction was poured into 1 M H2SO4 and extracted with EtOAc (3×50 mL). The organic layer was washed with brine, dried with Na2SO4, and filtered. Concentration afforded a crude product that was chromatographed (CHCl3/EtOAc/Hexanes, 1:1:2) to afford a brick red solid (125 mg, 20% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 32 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
208.4 mg
Type
reactant
Reaction Step Four
Name
Quantity
142.5 mg
Type
reactant
Reaction Step Five
Quantity
296.1 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Yield
20%

Identifiers

REACTION_CXSMILES
C(NC(=S)[SH-][C:11]1[C:12](=O)[C:13]2[C:18]([C:19](=O)[CH:20]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)C1C=CC=CC=1.Cl.[CH2:25]([NH2:32])[C:26]1C=CC=CC=1.CC[N:35]([CH2:38]C)CC.C(=S)=[S:41].C1(=O)C2C(=CC=CC=2)C(=O)C=C1.OS(O)(=O)=O>C(Cl)Cl>[NH:35]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:19]([CH2:20][C:11]2[N:32]=[C:25]([CH3:26])[S:41][CH:12]=2)=[CH:38]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC([SH-]C=1C(C2=CC=CC=C2C(C1)=O)=O)=S
Step Two
Name
( 32 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
208.4 mg
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
142.5 mg
Type
reactant
Smiles
C(=S)=S
Step Six
Name
Quantity
296.1 mg
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
afforded a crude product that
CUSTOM
Type
CUSTOM
Details
was chromatographed (CHCl3/EtOAc/Hexanes, 1:1:2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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